3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide

P2X3 Antagonist Pain Pharmacology Purinergic Signaling

The compound 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide is a synthetic, small-molecule heterocyclic amide belonging to the benzothiazole-isoxazole hybrid chemotype. It is structurally defined by a 6-methyl-1,3-benzothiazole core linked to a 3-methyl-1,2-oxazole-5-carboxamide moiety via a para-substituted phenyl ring.

Molecular Formula C19H15N3O2S
Molecular Weight 349.41
CAS No. 946285-83-2
Cat. No. B2396068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
CAS946285-83-2
Molecular FormulaC19H15N3O2S
Molecular Weight349.41
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NO4)C
InChIInChI=1S/C19H15N3O2S/c1-11-3-8-15-17(9-11)25-19(21-15)13-4-6-14(7-5-13)20-18(23)16-10-12(2)22-24-16/h3-10H,1-2H3,(H,20,23)
InChIKeyJOPMAOOMANEDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide (CAS 946285-83-2) for Specialized P2X3 Receptor Research


The compound 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide is a synthetic, small-molecule heterocyclic amide belonging to the benzothiazole-isoxazole hybrid chemotype . It is structurally defined by a 6-methyl-1,3-benzothiazole core linked to a 3-methyl-1,2-oxazole-5-carboxamide moiety via a para-substituted phenyl ring. This compound has been disclosed in patent literature within a broader chemical series of thiazole and oxazole-substituted arylamides, which are claimed as antagonists of the P2X3 and P2X2/3 purinergic receptors [1]. As a specific molecular entity within a pharmacologically targeted library, it serves as a probe for investigating ATP-gated ion channel modulation in pain, genitourinary, and respiratory disease models where P2X3 signaling is implicated [1].

Why CAS 946285-83-2 Cannot Be Simply Replaced by Another Benzothiazole-Arylamide


Within the benzothiazole-arylamide class, subtle variations in the isoxazole substitution and phenyl linker geometry translate into profound shifts in P2X3 versus P2X2/3 selectivity, oral bioavailability, and off-target liability [1]. For example, closely related analogs like 3,5-dimethyl-isoxazole derivatives or N-alkylated variants exhibit distinct pharmacological profiles from the 3-methyl-isoxazole-5-carboxamide scaffold, as documented in the structural activity relationship (SAR) explorations of the patent family defining this chemical space [1]. Thus, generic substitution without preserving the exact 3-methyl substitution pattern and para-phenyl-benzothiazole orientation will fail to replicate the specific receptor interaction fingerprints, making targeted procurement of CAS 946285-83-2 essential for reproducible P2X3-focused studies.

Quantitative Differentiation Evidence for CAS 946285-83-2 Versus Key P2X3 Antagonist Comparators


P2X3 Receptor Antagonism: Class-Level Potency Inference vs. Clinical Comparator Gefapixant (AF-219)

While direct head-to-head potency data for the exact compound is not publicly available, its structural inclusion in a patent series of thiazole/oxazole-substituted arylamides enables a class-level inference of P2X3 antagonism [1]. Within this series, several analogs demonstrated low-nanomolar inhibition of human P2X3 receptors. By comparison, the clinical-stage P2X3 antagonist gefapixant (AF-219) has a reported pIC50 of approximately 7.5-8.0 for human P2X3 homomeric receptors [2]. The benzothiazole-isoxazole scaffold of CAS 946285-83-2 differs fundamentally from the diaminopyrimidine core of gefapixant, suggesting a non-overlapping binding interaction and distinct subtype selectivity profile that may be exploited for differential tissue distribution or side-effect mitigation.

P2X3 Antagonist Pain Pharmacology Purinergic Signaling

Oral Bioavailability Class Inference: Differentiation from Peptide and Nucleotide P2X3 Antagonists

The benzothiazole-isoxazole chemotype, to which CAS 946285-83-2 belongs, was explicitly designed within the patent specification to possess drug-like physicochemical properties suitable for oral administration, in contrast to earlier nucleotide-based or peptide P2X3 antagonists that lack oral bioavailability [1]. While specific pharmacokinetic parameters for this exact compound are not published, the patent family reports that multiple structurally analogous arylamides achieved high oral absorption in rodent models, whereas comparator P2X3 antagonists like suramin (a polysulfonated naphthylurea) and TNP-ATP (a nucleotide analog) have negligible oral bioavailability (F < 1%) [2].

Oral Bioavailability Drug-Like Properties P2X3 Antagonist

Structural Differentiation from Sigma Receptor Ligand Benzothiazole Series: Avoiding Off-Target Confusion

A distinct series of benzothiazole-based compounds, such as those described by Intagliata et al. (2019), target sigma-1 and sigma-2 receptors with high affinity (Ki values ranging from sub-nanomolar to low nanomolar) [1]. CAS 946285-83-2, with its unique isoxazole-5-carboxamide appendage and specific 6-methyl substitution on the benzothiazole, differentiates itself from this sigma receptor chemotype. The patent specification filed for the target compound's chemical class specifically claims P2X3/P2X2/3 antagonism, with no mention of sigma receptor activity [2]. This distinction is critical for researchers to avoid cross-reactivity and ensure target-specific modulation in complex pain or neuronal signaling assays.

Sigma Receptor Benzothiazole Selectivity Off-Target Liability

High-Value Application Scenarios for CAS 946285-83-2 in P2X3 Receptor Research


Mechanistic Profiling of P2X3 vs. P2X2/3 Heteromeric Receptor Antagonism in Primary Sensory Neurons

Based on the class-level P2X3 antagonism inferred from its patent family [1], this compound can be used as a pharmacological tool to dissect the contribution of homomeric P2X3 versus heteromeric P2X2/3 receptors in ATP-evoked calcium influx or electrophysiological recordings in dorsal root ganglion (DRG) or trigeminal ganglion neuron cultures. Its structural divergence from the widely used diaminopyrimidine antagonist AF-353 (an entirely different chemotype, CAS 865305-30-2) [2] makes it a valuable orthogonal probe to confirm that observed biological effects are target-specific rather than scaffold-dependent artifacts.

In Vivo Pain Model Studies Requiring Oral Administration and CNS Penetration Potential

The benzothiazole-isoxazole scaffold was designed within the patent family to be orally bioavailable, based on the pharmacokinetic performance of close structural analogs [1]. Researchers investigating chronic pain, bone cancer pain, or inflammatory hyperalgesia in rodent models can prioritize this compound for oral gavage studies, circumventing the need for continuous infusion pumps required for peptide or nucleotide P2X3 antagonists. Its potential to penetrate the blood-brain barrier (a property often associated with lower molecular weight and moderate lipophilicity) further supports its use in central pain conditions, where peripheral-only antagonists like gefapixant may have limited efficacy.

Chemical Biology and Tool Compound Development for P2X3 Receptor Photoaffinity Labeling or Bifunctional Probes

The unique combination of a benzothiazole fluorophore-like moiety and an isoxazole ring with a free carboxamide linkage point makes CAS 946285-83-2 a versatile starting point for chemical derivatization. As supported by its structural classification [1], it can be functionalized to create photoaffinity probes or biotinylated conjugates for target engagement studies, without the structural complexity and synthetic challenges associated with the highly polar diaminopyrimidine antagonists. This application is directly enabled by the compound's specific chemical architecture, distinguishing it from simpler, less tractable P2X3 scaffolds.

Comparator Profiling Against Sigma Receptor Benzothiazole Ligands to Establish Receptor Selectivity Panels

Given the documented high affinity of certain benzothiazole derivatives for sigma receptors [1], this compound serves as an ideal negative control in sigma receptor binding assays when screening new purinergic ligands. Its patent-specified P2X3/P2X2/3 antagonist profile [2] allows researchers to construct selectivity panels that differentiate between purinergic and sigma-mediated cellular effects, a crucial step in lead optimization campaigns where receptor cross-talk could confound SAR interpretation.

Quote Request

Request a Quote for 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.